

Carboxy-PTIO: An In-depth Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Carboxy-PTIO	
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An essential tool for nitric oxide research, 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (**Carboxy-PTIO**) has proven invaluable for elucidating the multifaceted roles of nitric oxide (NO) in a vast array of physiological and pathological processes. This water-soluble, stable organic radical acts as a potent and specific scavenger of NO, enabling researchers to investigate NO-dependent signaling pathways with precision. This technical guide provides a comprehensive overview of **Carboxy-PTIO**, including its mechanism of action, chemical and physical properties, quantitative parameters, and detailed experimental protocols for its application in both in vitro and in vivo settings.

Core Properties and Mechanism of Action

Carboxy-PTIO is a nitronyl nitroxide, a stable organic radical that directly and rapidly reacts with nitric oxide in a 1:1 stoichiometric manner.[1][2] This reaction yields nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1] The transformation of **Carboxy-PTIO** to Carboxy-PTI can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4]

The primary utility of **Carboxy-PTIO** in research lies in its ability to specifically quench NO, thereby allowing scientists to determine whether a biological effect is mediated by this signaling molecule.[1] It is crucial to note that the reaction product, Carboxy-PTI, may exhibit biological activity of its own, a factor that should be considered in experimental design.[1]

Quantitative Data



The following tables summarize the key quantitative parameters of **Carboxy-PTIO**, providing a reference for experimental planning and data interpretation.

Table 1: Physicochemical Properties of Carboxy-PTIO

Property	Value	References
Chemical Formula	C14H16KN2O4 (Potassium Salt)	[5]
Molecular Weight	315.39 g/mol (Potassium Salt)	[5]
Appearance	Dark blue to black powder	[3]
Purity	>98%	[1][5]
Solubility	Soluble in DMSO.[5] H ₂ O: 100 mg/mL. PBS (pH 7.2): 35 mg/mL.[6][7] Ethanol: 1.6 mg/mL.[6][7]	
Storage	2-8°C or -20°C.[1] Protect from light.[3]	_
Stability	≥ 4 years when stored properly.[6]	

Table 2: Quantitative Parameters of Carboxy-PTIO Activity



Parameter	Value	Experimental System	References
Reaction Rate Constant with NO	1 x 10 ⁴ M ⁻¹ sec ⁻¹ (at pH 7.4)		
Stoichiometry of Reaction with NO	1:1	[1][2]	
IC₅o for inhibition of S- nitrosation by DEA/NO	0.11 ± 0.03 mM	Glutathione (GSH)	[1]
EC ₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation	0.12 ± 0.03 mM	Glutathione (GSH)	[1]
Effective Concentration (in vitro)	10 - 300 μΜ	Rat aorta, anococcygeus muscle, gastric fundus strips	[1]
Effective Concentration (cell culture)	160 μΜ	RAW264.7 macrophages	[1]
Effective Concentration (cell culture)	200 μΜ	A375-S2 human melanoma cells	[1][8]
Effective Concentration (in vivo)	0.1 mg/kg/min infusion	Anesthetized dogs (septic shock model)	[1]
Effective Concentration (in vivo)	2 mg/200 μl PBS, twice daily i.p.	Mice (melanoma model)	[1][9]

Experimental Protocols

The following are generalized protocols for the use of **Carboxy-PTIO** in common research applications. Researchers should optimize concentrations, incubation times, and other parameters for their specific experimental models.



In Vitro Cell Culture Protocol

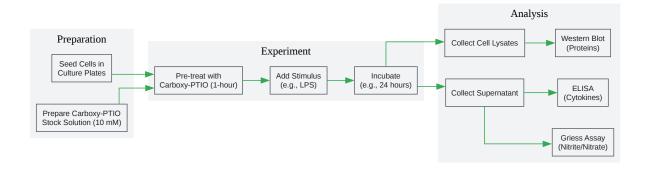
This protocol outlines the use of **Carboxy-PTIO** to investigate the role of NO in cell-based assays, such as the measurement of cytokine production or apoptosis.

Methodology:

- Preparation of Carboxy-PTIO Stock Solution:
 - Dissolve Carboxy-PTIO potassium or sodium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[1]
 - Filter-sterilize the stock solution using a 0.22 μm syringe filter.[1]
 - Store aliquots at -20°C. Aqueous stock solutions are stable for up to one week at 4°C.[1]
- Cell Seeding:
 - Seed the cells of interest into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to stimuli.
 - Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5%
 CO₂.[1]
- Pre-treatment with Carboxy-PTIO:
 - The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of **Carboxy-PTIO** (typically in the range of 100-200 μM).[1]
 - Incubate the cells for 1 hour to allow for equilibration of the scavenger.[1][8]
- Stimulation:
 - Add the stimulus of interest (e.g., lipopolysaccharide (LPS), cytokines, or a pharmacological agent) to the culture medium.
 - Include appropriate controls:
 - Vehicle-treated cells



- Cells treated with the stimulus alone
- Cells treated with Carboxy-PTIO alone[1]
- Incubation:
 - Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24 hours).[1]
- · Sample Collection and Analysis:
 - Supernatant: Collect the culture supernatant for the measurement of stable NO metabolites (nitrite and nitrate) using the Griess assay or for the quantification of secreted cytokines by ELISA.[1]
 - Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent analysis (e.g., Western blotting for protein expression).



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In Vitro Cell Culture Experimental Workflow.

In Vivo Animal Protocol

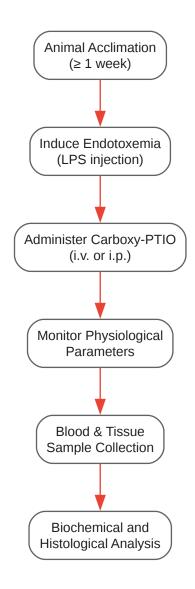


This protocol provides a general guideline for using **Carboxy-PTIO** in a rodent model of endotoxemia to assess its therapeutic potential. All animal procedures should be approved by the institutional animal care and use committee.

Methodology:

- Animal Acclimation:
 - Acclimate animals (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.
 - Provide free access to food and water.[1]
- Induction of Endotoxemia:
 - Administer a sublethal dose of lipopolysaccharide (LPS) via intraperitoneal (i.p.) or intravenous (i.v.) injection to induce a systemic inflammatory response.
- Administration of Carboxy-PTIO:
 - Carboxy-PTIO can be administered through various routes, including continuous intravenous infusion or intraperitoneal injection.
 - Example: Infuse Carboxy-PTIO at a rate of 0.056-1.70 mg/kg/min for 1 hour, beginning 90 minutes after the LPS injection.[8]
 - Alternative: Administer 2 mg of Carboxy-PTIO in 200 μl of PBS twice daily via intraperitoneal injection.[1][9]
- · Monitoring and Sample Collection:
 - Monitor physiological parameters such as blood pressure and heart rate.
 - Collect blood samples at various time points to measure plasma levels of NO metabolites,
 cytokines, and markers of organ dysfunction.
 - At the end of the experiment, euthanize the animals and collect tissues for histological analysis or measurement of tissue-specific markers.





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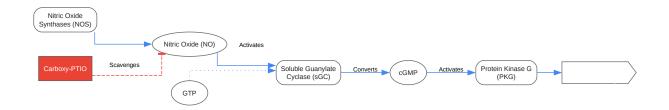
In Vivo Animal Experimental Workflow.

Dissecting NO-Mediated Signaling Pathways

Carboxy-PTIO is an invaluable tool for investigating the role of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] In this pathway, NO, produced by nitric oxide synthases (NOS), diffuses to adjacent cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to downstream cellular responses such as smooth muscle relaxation.[1][2]



By scavenging NO, **Carboxy-PTIO** prevents the activation of sGC, thereby inhibiting the production of cGMP and subsequent downstream signaling events.[1] This allows researchers to confirm whether a particular biological effect is mediated through the NO/cGMP pathway.



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The NO/cGMP Signaling Pathway and Carboxy-PTIO's Point of Intervention.

Conclusion

Carboxy-PTIO remains an indispensable tool for researchers investigating the diverse roles of nitric oxide in biology and medicine. Its specificity as an NO scavenger, coupled with its water solubility and stability, makes it suitable for a wide range of in vitro and in vivo applications.[1] By understanding its mechanism of action, quantitative parameters, and potential limitations, such as the biological activity of its reaction products, researchers can effectively employ **Carboxy-PTIO** to unravel the complexities of NO-mediated signaling pathways and their implications in health and disease.

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